
Methyl 4-(((5-methylisoxazol-4-yl)methyl)carbamoyl)benzoate
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Overview
Description
Methyl 4-(((5-methylisoxazol-4-yl)methyl)carbamoyl)benzoate is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Mechanism of Action
Target of Action
Similar compounds have been synthesized as potential inhibitors targeting the d1 protease in plants . The D1 protease plays a crucial role in the assembly of the Photosystem II (PSII) reaction center in plants .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target (potentially the d1 protease) and inhibit its function . This interaction could result in changes to the normal functioning of the target, potentially disrupting the assembly of the PSII reaction center.
Biochemical Pathways
If it does indeed target the d1 protease, it would affect the photosynthesis pathway in plants, specifically the assembly of the psii reaction center .
Result of Action
If it acts as an inhibitor of the D1 protease, it could disrupt the assembly of the PSII reaction center, potentially affecting the photosynthesis process in plants .
Action Environment
Factors such as ph, temperature, and presence of other compounds could potentially influence its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(((5-methylisoxazol-4-yl)methyl)carbamoyl)benzoate typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a (3 + 2) cycloaddition reaction, often catalyzed by metals such as copper (I) or ruthenium (II).
Coupling with Benzoate: The isoxazole derivative is then coupled with a benzoate moiety using various coupling reactions, such as the Suzuki–Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(((5-methylisoxazol-4-yl)methyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the isoxazole ring or benzoate moiety are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-(((5-methylisoxazol-4-yl)methyl)carbamoyl)benzoate has several scientific research applications:
Biology: The compound can be used as a probe to study various biological processes and pathways.
Industry: It can be utilized in the synthesis of other complex molecules and materials.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-((2-(3-methylisoxazol-5-yl)ethyl)carbamoyl)benzoate
- 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles
Uniqueness
Methyl 4-(((5-methylisoxazol-4-yl)methyl)carbamoyl)benzoate is unique due to its specific substitution pattern on the isoxazole ring and the benzoate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
Methyl 4-(((5-methylisoxazol-4-yl)methyl)carbamoyl)benzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has a complex molecular structure characterized by the presence of an isoxazole ring and a benzoate moiety. The molecular formula is C17H21N3O2, with a molecular weight of approximately 299.37 g/mol. The compound is synthesized through various chemical reactions, including cycloaddition and coupling methods, which contribute to its unique properties .
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Formation of the Isoxazole Ring : This can be achieved through a cyclization reaction involving β-keto esters and hydroxylamine.
- Carbamoylation : The isoxazole derivative undergoes carbamoylation using carbamoyl chlorides.
- Esterification : Finally, the benzoic acid derivative is esterified with methanol in the presence of an acid catalyst .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. Research indicates that compounds with isoxazole structures often exhibit inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways. This inhibition leads to anti-inflammatory effects, making it a candidate for therapeutic applications in pain management and inflammation .
Antimicrobial Properties
This compound has demonstrated promising antimicrobial activity against various pathogens. In vitro studies have shown that it exhibits significant inhibitory effects on Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism likely involves disruption of microbial cell wall synthesis or interference with metabolic pathways .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways, leading to programmed cell death. Additionally, it may inhibit tumor growth by modulating signaling pathways involved in cell proliferation .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted by researchers evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential as an antimicrobial agent . -
Anticancer Research :
In a preclinical trial assessing its anticancer effects, this compound was tested on human breast cancer cell lines (MCF-7). The compound reduced cell viability by approximately 50% at concentrations ranging from 10 to 50 µM over 48 hours, indicating significant potential for further development as an anticancer therapeutic .
Properties
IUPAC Name |
methyl 4-[(5-methyl-1,2-oxazol-4-yl)methylcarbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-9-12(8-16-20-9)7-15-13(17)10-3-5-11(6-4-10)14(18)19-2/h3-6,8H,7H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNPSOOBLYVRHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)C2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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